molecular formula C8H5BrN2O B1276035 7-bromoquinoxalin-2(1H)-one CAS No. 82031-32-1

7-bromoquinoxalin-2(1H)-one

Cat. No.: B1276035
CAS No.: 82031-32-1
M. Wt: 225.04 g/mol
InChI Key: PXVQWJPOMIRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a bromine atom at the 7th position and a keto group at the 2nd position. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

Chemistry: 7-Bromoquinoxalin-2(1H)-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for drug development.

Medicine: Research has indicated potential applications in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth. It is also explored for its anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific optical and electronic properties.

Future Directions

For more detailed information, refer to the provided MSDS and explore peer-reviewed papers related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromoquinoxalin-2(1H)-one typically involves the bromination of quinoxalin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Bromoquinoxalin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the keto group at the 2nd position.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling, where the bromine atom acts as a leaving group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azidoquinoxalines, thioquinoxalines, or alkoxyquinoxalines.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Mechanism of Action

The mechanism of action of 7-bromoquinoxalin-2(1H)-one involves its interaction with various molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it may inhibit kinases or other proteins involved in cell proliferation and survival pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the bromine substitution.

    6-Bromoquinoxalin-2(1H)-one: A similar compound with the bromine atom at the 6th position.

    7-Chloroquinoxalin-2(1H)-one: A halogenated derivative with chlorine instead of bromine.

Uniqueness: 7-Bromoquinoxalin-2(1H)-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

7-bromo-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQWJPOMIRXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406762
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-32-1
Record name 7-bromo-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinoxalin-2-one (2-hydroxyquinoxaline) (14.62 g, 100 mmol) was added to glacial AcOH (700 ml) and treated with bromine (5.4 ml, 105 mmol in 1 ml AcOH) added dropwise over 15 minutes, yielding 7-bromoquinoxalin-2-one. The reaction mixture was diluted with 750 ml of H2O and 50 ml of 1 N Na2S2O3 and the precipitate was collected by filtration to give 13.7 g of a tan solid. This compound (1.00 g, 4.46 mmol) was added to 30 ml of POCl3 and warmed to reflux for 1 hour. The mixture darkened and became homogeneous. Upon cooling, the mixture was poured slowly onto 300 ml of H2O, and the resultant solid collected by filtration. This 2-chloro product (0.90 g, 3.7 mmol) was added to abs EL OH (30 ml) and treated with anhydrous hydrazine (0.30 ml, 9.4 mmol). The mixture was heated at reflux under N2 for 3 hours. Upon cooling, a precipitate formed. The solution was cooled further in an ice bath before collecting the resultant brown crystals. The hydrazino compound (0.67 g, 2.80 mmol) was added to 20 ml of triethylorthoformate and the suspension heated at 100° C. under N2 for 5 hours. The remaining precipitate was collected by filtration, washed with Et2O and air-dried, yielding 8-bromo-1,2,4-triazolo[4,3-a]quinoxaline (15).
Quantity
14.62 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1H-quinoxalin-2-one (50 g, 342.5 mmol) in glacial acetic acid (2500 mL) was added bromine (54.7 g, 342.5 mmol in 120 mL acetic acid) over a period of 1.5 h at rt. After 18 h stirring, the mixture was slowly poured into 2000 mL water and stirred for 1 h at rt. The precipitate was filtered and the residue was washed with water and dried to give 7-bromo-1H-quinoxalin-2-one as an off-white solid (51 g, 66%): 1H-NMR (300 MHz, d6-DMSO): δ=12.42 (1H, s), 8.19 (1H, s), 7.75 (1H, d), 7.44 (2H, m) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of quinoxalin-2(1H)-one (54.64 g, 374 mmol, 1.0 eq.) in HOAc (1000 mL) was added a solution of Br2 (19.18 mL, 374 mmol, 1.0 eq.) in HOAc (200 mL) dropwise. The resulting mixture was stirred at rt for 12 h, then poured into ice-water. The precipitate was collected by filtration and dried to afford 7-bromoquinoxalin-2(1H)-one as an off-white solid (74 g, 88%).
Quantity
54.64 g
Type
reactant
Reaction Step One
Name
Quantity
19.18 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Bromine (7.36 mL, 147 mmol, 1.05 eq) is added at room temperature to a stirred suspension of 1H-quinoxalin-2-one (20 g, 137 mmol, 1.0 eq) in acetic acid (400 mL). After 48 hours stirring at room temperature, the reaction mixture is poured into ice (500 mL) and the resulting precipitate is collected by filtration, washed with water and ethyl acetate to afford 7-bromo-1H-quinoxalin-2-one as a yellow solid (29.4 g, 73% yield).
Quantity
7.36 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromoquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-bromoquinoxalin-2(1H)-one
Reactant of Route 3
7-bromoquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-bromoquinoxalin-2(1H)-one
Reactant of Route 5
7-bromoquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-bromoquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.